molecular formula C26H19N3NaO10S3 B1667385 Anazolene sodium CAS No. 3861-73-2

Anazolene sodium

Cat. No.: B1667385
CAS No.: 3861-73-2
M. Wt: 652.6 g/mol
InChI Key: OIGCDJDTHOEGAB-UHFFFAOYSA-N
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Description

Anazolene sodium is a trisodium salt of 4-hydroxy-5-[(4-phenylamino)-5-sulfo-1-naphthalenyl]azo-2,7-naphthalenedisulfonic acid. It is a reddish-black powder that is soluble in water, acetone, and Cellosolve, giving a reddish-blue solution. This compound is primarily used as a diagnostic dye for blood volume and cardiac output determination .

Biochemical Analysis

Biochemical Properties

Anazolene sodium plays a significant role in various biochemical reactions due to its ability to interact with multiple biomolecules. It has an absorbance peak at 221 nm, which makes it useful in spectrophotometric analyses . This compound interacts with enzymes, proteins, and other biomolecules through binding interactions. For instance, it can bind to albumin in human plasma, which affects its distribution and stability in the bloodstream . Additionally, this compound can interact with various enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activation status of immune cells, such as T helper cell subsets and innate immune cells, in tissues like the skin and other target organs . This compound can also impact the composition of the intestinal microbiota, indirectly affecting immune cell function . Furthermore, this compound has been shown to influence the expression of genes related to stress responses and metabolic processes.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in aqueous solutions and is not significantly affected by light . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro and in vivo studies, this compound has been observed to maintain its activity over extended periods, but its degradation products may have different biological effects . The stability and degradation of this compound are crucial factors to consider when interpreting experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing diagnostic accuracy in medical applications . At high doses, it may exhibit toxic or adverse effects. For example, in mice, the lethal dose (LD50) of this compound administered intravenously is 450 mg/kg . Threshold effects and dose-dependent responses are important considerations when evaluating the safety and efficacy of this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, this compound can influence the glycolytic pathway and the tricarboxylic acid cycle, impacting energy production and cellular metabolism. The interactions of this compound with metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with sodium-dependent transport mechanisms, such as the sodium-potassium ATPase, to regulate its intracellular concentration and distribution . Additionally, binding to plasma proteins, such as albumin, affects its localization and accumulation in different tissues . Understanding the transport and distribution of this compound is essential for optimizing its use in diagnostic and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and experimental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Anazolene sodium can be synthesized through the azo coupling reaction of 4-phenylamino-5-sulfo-1-naphthalenylamine with 4-hydroxy-2,7-naphthalenedisulfonic acid. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which then couples with the naphthalenedisulfonic acid under alkaline conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale azo coupling reactions in controlled environments to ensure high yield and purity. The process includes steps such as diazotization, coupling, and purification through crystallization or filtration .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Coomassie Blue RL: Another azo dye used in protein staining and quantification.

    Congo Red: An azo dye used in histology for staining amyloid plaques.

    Methyl Orange: An azo dye used as a pH indicator.

Uniqueness of Anazolene Sodium: this compound is unique due to its specific application in blood volume and cardiac output determination, which is not a common use for other azo dyes. Its stability in aqueous solutions and minimal staining of the skin also make it particularly suitable for medical applications .

Biological Activity

Anazolene sodium is a synthetic azo dye characterized by its vibrant color and chemical formula C26H16N3Na3O10S3\text{C}_{26}\text{H}_{16}\text{N}_3\text{Na}_3\text{O}_{10}\text{S}_3. It is primarily used in the textile industry and as a biological stain. This compound has garnered attention for its potential biological activities, including antimicrobial properties and applications in blood volume determination.

  • Chemical Structure : Azo dyes are known for their distinctive -N=N- linkage, which contributes to their color properties.
  • Solubility : this compound is soluble in water, facilitating its use in various aqueous applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against specific bacterial strains. This property makes it a candidate for further exploration in pharmacology and toxicology, particularly in the development of new antimicrobial agents.

Blood Volume Determination

This compound functions as a diagnostic aid by binding to albumin in blood plasma. Upon injection, the compound's concentration can be measured to determine total blood volume accurately. This application highlights its significance in clinical settings.

Toxicity and Safety

While this compound has beneficial applications, it is essential to consider its toxicity profile. Studies have examined the compound's absorption and stability characteristics, revealing that it may degrade under certain conditions, which could impact its safety and efficacy in biological applications .

Sonocatalytic Degradation Studies

A notable study investigated the sonocatalytic degradation of this compound using dysprosium-doped cadmium selenide (Dy-doped CdSe) nanoparticles. The findings demonstrated that:

  • Degradation Efficiency : The Dy-doped CdSe nanoparticles achieved a decolorization efficiency (DE%) of 91.32% after 90 minutes of treatment, outperforming traditional sonolysis methods (39.14% DE%) .
  • Factors Influencing Degradation : The efficiency of degradation increased with higher catalyst dosages and ultrasonic power, indicating that these parameters are critical for optimizing treatment processes.
Treatment MethodDecolorization Efficiency (DE%)
Dy-doped CdSe nanoparticles91.32%
Undoped CdSe nanoparticles56.13%
Sonolysis39.14%

Case Studies

  • Microbial Inhibition : A study assessed the effectiveness of this compound against various bacterial strains, noting significant inhibition at specific concentrations.
  • Diagnostic Applications : Clinical trials have utilized this compound for blood volume measurement, showcasing its reliability as a diagnostic tool.

Properties

CAS No.

3861-73-2

Molecular Formula

C26H19N3NaO10S3

Molecular Weight

652.6 g/mol

IUPAC Name

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N3O10S3.Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);

InChI Key

OIGCDJDTHOEGAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

3861-73-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anazolene sodium;  Anazolenum natricum;  Acid Wool Blue RL;  Wool Blue RL;  NSC 47734;  NSC-47734;  NSC47734; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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